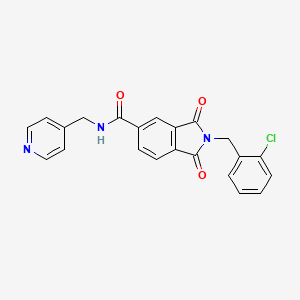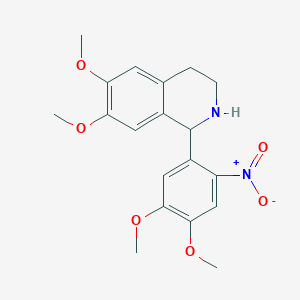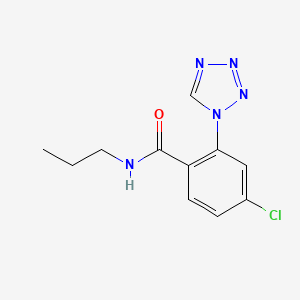![molecular formula C18H22N2O4 B5975719 4-[3-(1-azepanyl)-2,5-dioxo-1-pyrrolidinyl]phenyl acetate](/img/structure/B5975719.png)
4-[3-(1-azepanyl)-2,5-dioxo-1-pyrrolidinyl]phenyl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[3-(1-azepanyl)-2,5-dioxo-1-pyrrolidinyl]phenyl acetate, also known as AZD-4901, is a novel compound that has been developed as a potential therapeutic agent for the treatment of various medical conditions. This compound has gained significant attention due to its unique chemical structure and potential therapeutic applications.
Mecanismo De Acción
4-[3-(1-azepanyl)-2,5-dioxo-1-pyrrolidinyl]phenyl acetate acts as a positive allosteric modulator of the GABA-A receptor. It enhances the activity of this receptor by binding to a specific site on the receptor, which results in an increase in the sensitivity of the receptor to the neurotransmitter GABA. This leads to an increase in the inhibitory effects of GABA on neuronal activity, which can have a therapeutic effect in various medical conditions.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-[3-(1-azepanyl)-2,5-dioxo-1-pyrrolidinyl]phenyl acetate have been extensively studied in preclinical models. It has been shown to have anxiolytic, sedative, and anticonvulsant effects, which are consistent with its mechanism of action as a positive allosteric modulator of the GABA-A receptor. 4-[3-(1-azepanyl)-2,5-dioxo-1-pyrrolidinyl]phenyl acetate has also been shown to have potential therapeutic applications in the treatment of epilepsy, anxiety disorders, and sleep disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-[3-(1-azepanyl)-2,5-dioxo-1-pyrrolidinyl]phenyl acetate has several advantages as a research tool in the laboratory. It has high potency and selectivity for the GABA-A receptor, which makes it a useful tool for studying the function of this receptor in various medical conditions. However, there are also some limitations to its use in the laboratory. 4-[3-(1-azepanyl)-2,5-dioxo-1-pyrrolidinyl]phenyl acetate has a short half-life, which can make it difficult to maintain consistent levels of the compound in vivo. Additionally, its effects on other receptors and neurotransmitters in the brain are not well understood, which can make it challenging to interpret the results of experiments.
Direcciones Futuras
There are several potential future directions for research on 4-[3-(1-azepanyl)-2,5-dioxo-1-pyrrolidinyl]phenyl acetate. One area of interest is the development of more potent and selective compounds that target the GABA-A receptor. Another potential direction is the investigation of the effects of 4-[3-(1-azepanyl)-2,5-dioxo-1-pyrrolidinyl]phenyl acetate on other neurotransmitter systems in the brain. Additionally, there is a need for further research on the safety and efficacy of 4-[3-(1-azepanyl)-2,5-dioxo-1-pyrrolidinyl]phenyl acetate in clinical trials, which could lead to its approval as a therapeutic agent for various medical conditions.
Conclusion:
In conclusion, 4-[3-(1-azepanyl)-2,5-dioxo-1-pyrrolidinyl]phenyl acetate is a novel compound that has shown promise as a potential therapeutic agent for the treatment of various medical conditions. Its unique chemical structure and mechanism of action make it a useful tool for studying the function of the GABA-A receptor in the brain. However, further research is needed to fully understand its effects on other neurotransmitter systems and to determine its safety and efficacy in clinical trials.
Métodos De Síntesis
The synthesis of 4-[3-(1-azepanyl)-2,5-dioxo-1-pyrrolidinyl]phenyl acetate involves a multi-step process that includes the reaction of 4-bromophenyl acetate with 1-azepanone, followed by the reaction of the resulting intermediate with 2,5-dioxopyrrolidine. The final product is obtained after purification by column chromatography and recrystallization. The synthesis of 4-[3-(1-azepanyl)-2,5-dioxo-1-pyrrolidinyl]phenyl acetate has been optimized to produce high yields and purity.
Aplicaciones Científicas De Investigación
4-[3-(1-azepanyl)-2,5-dioxo-1-pyrrolidinyl]phenyl acetate has been extensively studied for its potential therapeutic applications. It has been shown to have potent and selective activity against a specific type of receptor in the brain, known as the GABA-A receptor. This receptor plays a crucial role in the regulation of neuronal activity and is involved in various neurological and psychiatric disorders.
Propiedades
IUPAC Name |
[4-[3-(azepan-1-yl)-2,5-dioxopyrrolidin-1-yl]phenyl] acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O4/c1-13(21)24-15-8-6-14(7-9-15)20-17(22)12-16(18(20)23)19-10-4-2-3-5-11-19/h6-9,16H,2-5,10-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHHUYOIHMGVRGJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=C(C=C1)N2C(=O)CC(C2=O)N3CCCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4-[3-(Azepan-1-yl)-2,5-dioxopyrrolidin-1-yl]phenyl] acetate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(2,4-dimethoxyphenyl)-3-{1-[(5-methyl-1H-pyrazol-3-yl)carbonyl]-4-piperidinyl}propanamide](/img/structure/B5975670.png)
![1-(4-{[(5-fluoro-2-methylbenzyl)amino]methyl}-2-methoxyphenoxy)-3-(4-thiomorpholinyl)-2-propanol](/img/structure/B5975676.png)
![N-[5-(2,4-dichlorobenzyl)-1,3-thiazol-2-yl]-2-(3-methylphenoxy)acetamide](/img/structure/B5975681.png)

![2-[(5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-3-(4-methylphenyl)-4(3H)-quinazolinone](/img/structure/B5975701.png)
![N-(5-chloro-2-methoxyphenyl)-3-{1-[4-(1H-1,2,4-triazol-1-yl)butanoyl]-3-piperidinyl}propanamide](/img/structure/B5975704.png)

![[5-({[1-(2,3-dihydro-1H-inden-2-yl)-3-piperidinyl]amino}methyl)-2-isopropoxyphenyl]methanol](/img/structure/B5975722.png)
![1-cyclohexyl-2-{[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetyl}-2,3,4,9-tetrahydro-1H-beta-carboline](/img/structure/B5975726.png)
![2-[1-(2-fluoro-4-methoxybenzyl)-3-oxo-2-piperazinyl]-N-[2-(1H-pyrazol-1-yl)ethyl]acetamide](/img/structure/B5975734.png)
![N-[4-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]-4-nitrobenzamide](/img/structure/B5975737.png)
![2-[4-(4-fluorobenzyl)-1-(2-fluoro-4-methoxybenzyl)-2-piperazinyl]ethanol](/img/structure/B5975739.png)
![1-({3-[2-(3-fluorophenyl)ethyl]-1-piperidinyl}carbonyl)cyclopropanecarboxamide](/img/structure/B5975747.png)